2-deoxy-2-fluoro-D-galactopyranose
Overview
Description
2-deoxy-2-fluoro-D-galactopyranose is a synthetic carbohydrate derivative where the hydroxyl group at the second carbon of D-galactopyranose is replaced by a fluorine atom. This modification makes it a valuable tool in various biochemical and medical research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-deoxy-2-fluoro-D-galactopyranose typically involves the reaction of D-galactal with acetyl hypofluorite . This reaction proceeds under mild conditions and yields the desired fluorinated sugar derivative. Another method involves the nucleophilic radiosynthesis of 2-[18F]fluoro-2-deoxy-D-galactose, which is used as a positron emission tomography (PET) tracer .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-deoxy-2-fluoro-D-galactopyranose undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorine-carbon bond.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve mild temperatures and neutral to slightly acidic or basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions can modify the functional groups on the sugar molecule.
Scientific Research Applications
2-deoxy-2-fluoro-D-galactopyranose has several important applications in scientific research:
Mechanism of Action
The mechanism of action of 2-deoxy-2-fluoro-D-galactopyranose involves its interaction with specific enzymes and proteins. The fluorine atom alters the compound’s hydrogen bonding properties, affecting its binding to proteins and enzymes. This modification allows researchers to study the effects of fluorine substitution on carbohydrate-protein interactions and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
2-deoxy-D-galactopyranose: Similar to 2-deoxy-2-fluoro-D-galactopyranose but lacks the fluorine atom, making it less useful for certain types of biochemical studies.
2-deoxy-2-fluoro-D-glucopyranose: Another fluorinated sugar, but with a different stereochemistry, leading to different biological interactions and applications.
Uniqueness
This compound is unique due to its specific fluorine substitution, which provides distinct advantages in studying carbohydrate-protein interactions and metabolic pathways. Its use as a PET tracer also highlights its importance in medical diagnostics .
Properties
IUPAC Name |
(3R,4S,5R,6R)-3-fluoro-6-(hydroxymethyl)oxane-2,4,5-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4+,5-,6?/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXUVYAZINUVJD-GASJEMHNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)O)F)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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